molecular formula C22H16BrClN2O2 B2479129 4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 391219-03-7

4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B2479129
CAS RN: 391219-03-7
M. Wt: 455.74
InChI Key: UTGZHVJXSLYHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one” is a complex organic molecule. It contains a diazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For example, a related compound, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide, was prepared as part of a five-step sequence from pyrrol-2-carbonitrile as a key synthetic intermediate . The synthesis of benzene derivatives often involves acylation and bromination .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, diazepines can undergo a variety of reactions, including electrophilic aromatic substitution . The stoichiometry of these reactions can be analyzed using principles of reaction stoichiometry .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-bromobenzoyl)-7-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (also known as Oprea1_204304 or 4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one):

Pharmacological Research

This compound is extensively studied for its potential pharmacological properties. It is a derivative of benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties. Researchers are investigating its efficacy and safety profile in treating anxiety disorders, insomnia, and muscle spasms .

Neurochemical Studies

Given its structural similarity to other benzodiazepines, this compound is used in neurochemical studies to understand the modulation of GABA (gamma-aminobutyric acid) receptors. These studies help in elucidating the mechanisms of action of benzodiazepines and their effects on neurotransmission in the central nervous system .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead molecule for the development of new therapeutic agents. Researchers modify its structure to enhance its pharmacokinetic and pharmacodynamic properties, aiming to create more effective and safer drugs for various neurological and psychiatric conditions.

Drug Metabolism and Pharmacokinetics (DMPK)

Research in DMPK involves studying the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are crucial for understanding its bioavailability, half-life, and metabolic pathways, which are essential for drug development and optimization.

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properties

IUPAC Name

4-(4-bromobenzoyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClN2O2/c23-16-8-6-15(7-9-16)22(28)26-13-20(27)25-19-11-10-17(24)12-18(19)21(26)14-4-2-1-3-5-14/h1-12,21H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGZHVJXSLYHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

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